molecular formula C13H11FN4O B586805 1,8-Didemethyl Zolazepam CAS No. 55199-54-7

1,8-Didemethyl Zolazepam

Cat. No.: B586805
CAS No.: 55199-54-7
M. Wt: 258.256
InChI Key: AVCLYVCGJQNRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Didemethyl Zolazepam is a derivative of zolazepam, a pyrazolodiazepinone compound. Zolazepam is commonly used in veterinary medicine as an anesthetic, often in combination with other agents such as tiletamine. The compound this compound is structurally similar to zolazepam but lacks the methyl groups at positions 1 and 8 on the diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Didemethyl Zolazepam involves several key steps. The starting material is typically 1,3-dimethyl-5-pyrazolone, which undergoes chlorination to form 5-chloro-1,3-dimethylpyrazole. This intermediate is then acylated with 2-fluorobenzoyl chloride to produce (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. The final steps involve methyl amination, acylation with bromoacetyl bromide, conversion to the azidoacetamide derivative, catalytic hydrogenation, and cyclization to form the diazepinone structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8-Didemethyl Zolazepam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Halogenation and other substitution reactions can modify the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogen atoms into the molecule .

Scientific Research Applications

1,8-Didemethyl Zolazepam has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Didemethyl Zolazepam involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound exerts sedative, anxiolytic, and muscle relaxant effects. The molecular targets include GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA .

Comparison with Similar Compounds

Similar Compounds

    Zolazepam: The parent compound, used in combination with tiletamine as an anesthetic.

    Diazepam: A benzodiazepine with similar sedative and anxiolytic properties.

    Midazolam: Another benzodiazepine used for its sedative effects.

Uniqueness

1,8-Didemethyl Zolazepam is unique due to the absence of methyl groups at positions 1 and 8, which may alter its pharmacokinetic and pharmacodynamic properties compared to zolazepam. This structural difference can affect its potency, duration of action, and interaction with receptors .

Properties

IUPAC Name

4-(2-fluorophenyl)-3-methyl-6,8-dihydro-2H-pyrazolo[3,4-e][1,4]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-7-11-12(8-4-2-3-5-9(8)14)15-6-10(19)16-13(11)18-17-7/h2-5H,6H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCLYVCGJQNRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NCC(=O)NC2=NN1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747614
Record name 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55199-54-7
Record name 4-(2-Fluorophenyl)-6,8-dihydro-3-methylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55199-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenyl)-3-methyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.